molecular formula C15H15NO6S B11704016 3-Hydroxy-5-(morpholin-4-ylsulfonyl)naphthalene-2-carboxylic acid

3-Hydroxy-5-(morpholin-4-ylsulfonyl)naphthalene-2-carboxylic acid

Cat. No.: B11704016
M. Wt: 337.3 g/mol
InChI Key: BSHPBNUQHZVVLK-UHFFFAOYSA-N
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Description

3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring system substituted with hydroxy, morpholine, and sulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the functionalization of the naphthalene ring, followed by the introduction of the morpholine and sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the naphthalene ring.

Scientific Research Applications

3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the morpholine and sulfonyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-1-CARBOXYLIC ACID: Similar structure but with a different position of the carboxylic acid group.

    3-HYDROXY-5-(PIPERIDINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID: Similar structure with a piperidine group instead of morpholine.

Uniqueness

The uniqueness of 3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID lies in its specific substitution pattern and the presence of the morpholine group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H15NO6S

Molecular Weight

337.3 g/mol

IUPAC Name

3-hydroxy-5-morpholin-4-ylsulfonylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H15NO6S/c17-13-9-11-10(8-12(13)15(18)19)2-1-3-14(11)23(20,21)16-4-6-22-7-5-16/h1-3,8-9,17H,4-7H2,(H,18,19)

InChI Key

BSHPBNUQHZVVLK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC3=CC(=C(C=C32)O)C(=O)O

Origin of Product

United States

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